An In-depth Technical Guide to the Physical Properties of (2R,5S)-1-Boc-2,5-dimethylpiperazine Hydrochloride
An In-depth Technical Guide to the Physical Properties of (2R,5S)-1-Boc-2,5-dimethylpiperazine Hydrochloride
Introduction
(2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride is a chiral piperazine derivative that serves as a valuable building block in modern medicinal chemistry. The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for regioselective functionalization of the second nitrogen, while the defined stereochemistry of the methyl groups is crucial for creating specific three-dimensional structures essential for targeted biological activity. As with any active pharmaceutical ingredient (API) or intermediate, a thorough understanding of its physical properties is paramount for successful process development, formulation, and quality control.
This guide provides a comprehensive overview of the key physical properties of (2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride, detailing not just the expected characteristics but also the robust experimental methodologies required for their validation. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's physicochemical profile.
Chemical Identity and Structure
A precise understanding of the molecule's identity is the foundation of all subsequent analysis.
| Identifier | Value | Source |
| Chemical Name | tert-butyl (2R,5S)-2,5-dimethylpiperazine-1-carboxylate hydrochloride | N/A |
| Primary CAS Number | 792969-69-8 | [1][2] |
| Molecular Formula | C₁₁H₂₃ClN₂O₂ | [1] |
| Molecular Weight | 250.77 g/mol | [1] |
| Stereochemistry | (2R,5S) - trans configuration | N/A |
The hydrochloride salt form is critical as it generally enhances aqueous solubility and stability compared to the free base, facilitating its use in biological assays and aqueous-based reactions.[3]
Core Physical Properties
The following sections detail the principal physical properties of the title compound. Where specific experimental data is not publicly available, this guide presents authoritative, field-proven protocols for their determination, ensuring a self-validating system for any laboratory.
Appearance and Physical Form
The hydrochloride salt of a small organic molecule like this is typically a solid at room temperature. Based on related compounds and general principles, the expected appearance is a white to off-white crystalline powder or solid. Visual inspection is the first analytical step, though it should always be supplemented with microscopic analysis to understand the crystalline habit, which can influence bulk properties like flowability and dissolution rate.
Melting Range
The melting point is a critical indicator of purity. A sharp melting range (typically < 2°C) is indicative of high purity, whereas a broad melting range suggests the presence of impurities or multiple crystalline forms.
Expected Range: While no specific melting point is consistently reported in the literature for the hydrochloride salt, the free base is known to be a solid or liquid, suggesting the salt form will have a well-defined melting point.
Protocol for Melting Range Determination (USP <741> Class I Method)
The causality behind this choice of method lies in its precision and the small sample quantity required. The controlled heating rate is crucial for allowing sufficient time for heat transfer from the block to the sample, ensuring thermal equilibrium and an accurate reading.
Caption: Workflow for Melting Range Determination.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the (2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride sample is completely dry, as moisture can depress the melting point. Gently pulverize a small amount of the sample into a fine powder.
-
Capillary Loading: Tap the open end of a capillary tube (0.8-1.2 mm internal diameter) into the powder to collect a small amount. Tap the closed end on a hard surface to pack the sample into a dense column of 2.5-3.5 mm at the bottom.
-
Instrument Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.
-
Determination: Heat the block at a rate of approximately 10°C/minute until the temperature is about 15°C below the expected melting point. Then, decrease the heating rate to 1-2°C/minute.
-
Observation: Record the temperature at which the first drop of liquid is observed (T_onset) and the temperature at which the last solid particle melts (T_clear). The melting range is T_onset to T_clear.[4][5] A pure substance should exhibit a narrow range.
Solubility Profile
Solubility is a critical parameter for drug development, influencing bioavailability, formulation options, and reaction conditions. As a hydrochloride salt, good aqueous solubility is expected.
Known Data: The hydrochloride salt is reported to have an aqueous solubility of >50 mg/mL.[3]
Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
This method is considered the "gold standard" because it measures the equilibrium solubility, representing the true saturation point of the solvent under specific conditions (temperature, pH), which is vital for accurate biopharmaceutical and physicochemical assessment.[6][7]
Caption: Workflow for Shake-Flask Solubility Determination.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of (2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride to a series of vials, each containing a known volume of a specific solvent (e.g., water, PBS pH 7.4, ethanol, dichloromethane). The excess solid is crucial to ensure saturation is reached.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C). Agitate for a sufficient period to reach equilibrium (typically 24 to 48 hours).
-
Phase Separation: After equilibration, allow the vials to stand so the excess solid can settle. Alternatively, centrifuge the vials to pellet the solid.
-
Sampling: Carefully withdraw a known volume of the clear supernatant.
-
Quantification: Dilute the aliquot appropriately and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, against a standard curve. The calculated concentration is the thermodynamic solubility.[8][9]
Table of Solvents for Characterization:
| Solvent Class | Examples | Rationale for Testing |
| Aqueous Buffers | Purified Water, PBS (pH 7.4), 0.1 N HCl | Assess solubility relevant to biological and formulation contexts. |
| Alcohols | Methanol, Ethanol, Isopropanol | Common solvents for synthesis, purification, and formulation. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Common solvents for organic reactions and extractions. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Assess solubility in common reaction and workup solvents. |
| Aprotic Polars | Acetonitrile (ACN), Dimethylformamide (DMF) | Relevant for HPLC method development and synthesis. |
Hygroscopicity
Hygroscopicity, the tendency of a substance to absorb moisture from the air, can severely impact the stability, handling, and formulation of a compound.[10][11]
Expected Behavior: As a salt, it may exhibit some degree of hygroscopicity. The level must be quantified to determine appropriate storage and handling requirements.
Protocol for Hygroscopicity Classification (Per European Pharmacopoeia)
This standardized method provides a clear classification system based on weight gain under defined high-humidity conditions, allowing for consistent and comparable data across different compounds and laboratories.[10][12]
Step-by-Step Methodology:
-
Initial Weighing: Accurately weigh a sample of the substance (W₁).
-
Exposure: Place the sample in a desiccator maintained at 80% ± 2% relative humidity (RH) using a saturated solution of ammonium sulfate at 25°C ± 1°C.
-
Equilibration: Store the sample for 24 hours.
-
Final Weighing: Re-weigh the sample (W₂).
-
Calculation: Calculate the percentage increase in weight: [(W₂ - W₁) / W₁] * 100.
-
Classification: Classify the substance based on the following criteria.
| Classification | Weight Increase (%) |
| Non-hygroscopic | < 0.2% |
| Slightly hygroscopic | ≥ 0.2% and < 2% |
| Hygroscopic | ≥ 2% and < 15% |
| Very hygroscopic | ≥ 15% |
Acidity (pKa)
The pKa values are critical for predicting the ionization state of the molecule at different pH values, which in turn governs its solubility, permeability, and receptor-binding interactions. The piperazine moiety has two nitrogen atoms that can be protonated.
Expected pKa Values: Unsubstituted piperazine has pKa values of approximately 5.35 and 9.73.[13] The substitution on the piperazine ring in the title compound will influence these values. The Boc-protected nitrogen will not be basic, so we are primarily interested in the pKa of the secondary amine hydrochloride, which is expected to be in the range of 7-9.
Protocol for pKa Determination (Potentiometric Titration)
Potentiometric titration is a direct and accurate method for determining the pKa by measuring the change in pH of a solution as a titrant is added. This provides an empirical measure of the compound's acidic/basic strength.
Step-by-Step Methodology:
-
Solution Preparation: Accurately weigh and dissolve a known amount of (2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride in deionized water.
-
Titration: While stirring, titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH with a calibrated pH meter after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve). For a diprotic system, two inflection points may be observed.
Spectroscopic Profile
Spectroscopic data provides an irrefutable fingerprint of the molecule, confirming its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution.
-
¹H NMR: The proton NMR spectrum will confirm the presence of all key structural motifs.
-
Boc Group: A characteristic sharp singlet integrating to 9 protons is expected around δ 1.4-1.5 ppm .[12]
-
Methyl Groups: Two doublets, each integrating to 3 protons, are expected. Their exact chemical shift will depend on their position on the piperazine ring.
-
Piperazine Ring Protons: A series of complex multiplets corresponding to the CH and CH₂ protons on the ring will be observed.
-
N-H Proton: A broad singlet corresponding to the protonated secondary amine is expected. Its chemical shift can be variable and it may exchange with D₂O.
-
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon framework.
-
Boc Group: The quaternary carbon of the tert-butyl group will appear around δ 80 ppm , and the methyl carbons around δ 28 ppm . The carbonyl carbon (C=O) will be observed downfield, typically around δ 155 ppm .[14]
-
Piperazine and Methyl Carbons: Signals corresponding to the carbons of the piperazine ring and the two methyl groups will be observed in the aliphatic region.
-
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Expected Characteristic Absorptions:
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Rationale |
| N-H (Ammonium Salt) | Stretching | 2700-2400 (broad) | Characteristic of secondary amine salts. |
| C-H (Aliphatic) | Stretching | 2980-2850 | From methyl and piperazine ring C-H bonds. |
| C=O (Carbamate) | Stretching | 1700-1680 | Strong absorption typical for a Boc-protecting group carbonyl.[15] |
| C-N | Stretching | 1250-1020 | Typical for amines and carbamates.[2] |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, which aids in structural confirmation.
Expected Fragmentation Pattern (ESI-MS): Using Electrospray Ionization in positive mode (ESI+), the primary ion observed would be the molecular ion [M-Cl]⁺, corresponding to the free base.
-
[M-Cl]⁺: Expected m/z ≈ 215.18
-
Key Fragments: A characteristic fragmentation of Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da) under CID conditions.[14]
-
[M-Cl - C₄H₈]⁺: m/z ≈ 159
-
[M-Cl - C₅H₉O₂]⁺: m/z ≈ 115
-
Safety and Handling
While a specific Safety Data Sheet (SDS) for the hydrochloride was not found, data from the free base and similar compounds suggest the following precautions.
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Handle in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid breathing dust.
-
Store in a tightly sealed container in a cool, dry place under an inert atmosphere.
-
Conclusion
This technical guide has outlined the essential physical properties of (2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride and provided robust, standard methodologies for their experimental determination. While specific, verified data for some properties are not widely published, the protocols and expected values detailed herein provide a comprehensive framework for researchers to perform a full characterization. A rigorous understanding and validation of these properties are non-negotiable for the successful application of this versatile chiral building block in research and development.
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Classification of Hygroscopicity. Pharma Growth Hub. [Link]
- Murikipudi, V., Gupta, P., & Sihorkar, V. (2013). Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. Pharmaceutical development and technology, 18(2), 348–358.
- Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
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Comparison of hygroscopicity classification of (a) inactive and (b) active pharmaceutical ingredients by different methods. Key. ResearchGate. [Link]
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